58-dihydroxy-2-[(1S)-1-hydroxy-4-methylpent-3-enyl]naphthalene-14-dione

Cytotoxicity Cancer cell lines Enantiomer-specific pharmacology

Researchers requiring enantiomerically authenticated alkannin face supply-chain ambiguity from shikonin cross-labeling. Alkannin (CAS 517-88-4) resolves this with confirmed (S)-configuration ([α]D²⁰ -165°) and E103 regulatory identity. • PKM2 IC50 = 0.3 µM; 20-fold selectivity over PKM1, 10-fold over PKL - optimal for glycolysis-targeted cancer studies in MCF-7/A549 models • Shifted potency range (0.4-70 µM) vs. shikonin series provides a less cytotoxic comparator for selectivity panels • Polarimetric identity verification ensures batch-to-batch chiral reproducibility and regulatory alignment

Molecular Formula C16H16O5
Molecular Weight 288.29 g/mol
CAS No. 517-88-4
Cat. No. B1664780
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name58-dihydroxy-2-[(1S)-1-hydroxy-4-methylpent-3-enyl]naphthalene-14-dione
CAS517-88-4
Synonyms(–)-Alkannin, Alkanet extract, Alkanna red, Alkannin, Anchusa acid, Anchusin, C.I. 75530, C.I. Natural Red 20
Molecular FormulaC16H16O5
Molecular Weight288.29 g/mol
Structural Identifiers
SMILESCC(=CCC(C1=CC(=C2C(=O)C=CC(=O)C2=C1O)O)O)C
InChIInChI=1S/C16H16O5/c1-8(2)3-4-10(17)9-7-13(20)14-11(18)5-6-12(19)15(14)16(9)21/h3,5-7,10,17,20-21H,4H2,1-2H3/t10-/m0/s1
InChIKeyUNNKKUDWEASWDN-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Alkannin Sourcing: Chiral Naphthoquinone Overview


Alkannin (CAS 517‑88‑4, 5,8‑dihydroxy‑2‑[(1S)‑1‑hydroxy‑4‑methylpent‑3‑enyl]naphthalene‑1,4‑dione) is a naturally occurring isohexenylnaphthazarin pigment of the Boraginaceae family. It is the (S)‑enantiomer of shikonin; the two compounds share a 1,4‑naphthoquinone core but possess opposite optical rotations [1]. Alkannin is the principal colorant obtained from Alkanna tinctoria roots and bears the European food additive designation E103, a regulatory classification not extended to its (R)‑enantiomer [2]. Its bioactivity profile includes tumour‑type pyruvate kinase‑M2 (PKM2) inhibition, anti‑proliferative effects in colorectal cancer lines, radical scavenging, and antimicrobial action, all of which are also reported for shikonin [3]. Because these biological activities are often enantiomer‑independent, procurement decisions that prioritise alkannin must rest on evidence of quantifiable differentiation beyond simple potency equivalence.

Enantiomer Identity

Chiral (S)-naphthoquinone reference standard; natural pigment from Alkanna tinctoria.

Research Context

Supports PKM2 inhibition studies, cell-model endpoint review, and antimicrobial screening.

Regulatory Note

Designated E103 food colourant; not applicable to shikonin.

Procurement Basis

Selection should rely on quantifiable differentiation beyond potency equivalence.

Why Shikonin Cannot Replace Alkannin


Alkannin and shikonin are enantiomers, and while many of their biological activities are nearly identical [1], enantiomeric identity has direct consequences in at least three procurement‑relevant scenarios. First, food‑colourant regulations in Europe and Australia explicitly list alkannin (E103), not shikonin, meaning substitution carries compliance risk [2]. Second, the enantiomers exhibit a consistent stereochemistry‑dependent divergence in cytotoxic potency across multiple cell lines, with shikonin‑series compounds showing systematically lower IC₅₀ values than the corresponding alkannin‑series molecules [3]. Third, downstream derivative synthesis is enantiomer‑specific; for example, dimethylacrylalkannin is essentially inactive whereas dimethylacrylshikonin retains potent cytotoxicity [3]. Therefore, treating alkannin and shikonin as interchangeable—whether for analytical standards, formulation development, or regulatory filing—introduces errors in potency calibration, legal conformity, and batch‑to‑batch reproducibility.

Regulatory Classification E103 food additive status applies only to alkannin; substituting shikonin may breach legacy compliance requirements.
Cytotoxic Potency Profile Alkannin-series typically shows higher IC₅₀ range; shikonin may introduce sensitivity drift in cell-model assays.
Derivative Pharmacology Dimethylacrylalkannin is essentially inactive, whereas its shikonin analog retains potent cytotoxicity; enantiomer-specific activity may not transfer.

Alkannin vs. Closest Analogs: Key Differences


Cytotoxic Potency Gap in Cancer Cell Lines

In a systematic panel of nine shikonin-type and eight alkannin-type isohexenylnaphthazarins tested in four human cancer cell lines (CCRF-CEM leukaemia, MDA-MB-231 breast cancer, U251 glioblastoma, HCT‑116 colon cancer) using the XTT viability assay, the IC₅₀ range for shikonin derivatives was 0.1–10 µM, while alkannin derivatives spanned 0.4–70 µM [1]. The most striking example was dimethylacrylalkannin, which showed no activity up to 100 µg mL⁻¹, in contrast to dimethylacrylshikonin [1]. Alkannin itself was among the most active alkannin-type compounds, yet its potency remained below that of the lead shikonin molecule [1]. This systematic difference means that for any given isohexenylnaphthazarin derivative, the (S)‑configuration predicts an IC₅₀ shift of approximately 5‑ to 70‑fold toward higher (less potent) values relative to its (R)‑counterpart.

Cytotoxic Potency Gap
Head-to-head
Alkannin-series IC₅₀ 0.4–70 µM vs. Shikonin-series IC₅₀ 0.1–10 µM; dimethylacrylalkannin inactive, dimethylacrylshikonin active.
Supports cytotoxicity endpoint review; reported enantiomer-dependent potency shift.
XTT assay in 4 human cancer cell lines; 2011 study.
Cytotoxicity Cancer cell lines Enantiomer-specific pharmacology

Selective PKM2 Inhibition Profile

Alkannin inhibits tumour‑specific pyruvate kinase‑M2 (PKM2) with an IC₅₀ of 0.3 µM in the absence of fructose‑1,6‑bisphosphate (FBP) and 0.9 µM in the presence of 125 µM FBP [1]. Crucially, it displays 20‑fold selectivity over PKM1 and 10‑fold selectivity over pyruvate kinase‑L (PKL) at concentrations that achieve >50 % PKM2 inhibition [1][2]. While shikonin also inhibits PKM2, this selectivity window is documented specifically for the (S)‑enantiomer in recombinant assays [2]. This profile positions alkannin as a well‑characterised tool for studies of glycolysis‑dependent cancer metabolism where off‑target pyruvate kinase inhibition must be minimised.

Selective PKM2 Inhibition
Cross-study comparable
PKM2 IC₅₀ 0.3 µM (–FBP), 0.9 µM (+FBP); 20-fold selective over PKM1, 10-fold over PKL.
Supports glycolysis pathway-response interpretation; selectivity margin review.
Recombinant kinase assay; ±125 µM FBP.
Cancer metabolism PKM2 inhibitor Glycolysis

Unique Food Colourant Regulatory Status

Alkannin is listed under the European E number E103 (C.I. Natural Red 20) as a permitted food colourant and is used as a red‑brown additive in regions such as Australia [1]. Shikonin, its (R)‑enantiomer, does not carry this regulatory designation. Although E103 approval has been withdrawn in the EU, the historical regulatory recognition remains relevant for legacy product compliance, analytical reference material supply, and jurisdictions that continue to permit its use. No other monomeric isohexenylnaphthazarin possesses an equivalent food‑additive classification.

Food Colourant Status
Supporting evidence
Alkannin designated E103 (C.I. Natural Red 20); shikonin has no food additive listing.
Regulatory sourcing differentiation; not interchangeable for food-grade applications.
Historical EU approval, currently permitted in Australia.
Food colourant Regulatory compliance E number

Chiral Identity Verification by Optical Rotation

Alkannin exhibits a specific optical rotation of [α]D²⁰ −165° (benzene) or −226° (chloroform), while shikonin displays [α]D²⁰ +138° (benzene) [1]. This large magnitude and opposite sign provide a simple, pharmacopoeia‑compatible method to distinguish the two enantiomers in raw material and formulated products. The melting point is essentially identical (149 °C for alkannin vs 147–149 °C for shikonin), making optical rotation the most accessible discriminating analytical parameter [2].

Chiral Identity Verification
Class-level inference
[α]D²⁰ −165° (alkannin) vs +138° (shikonin) in benzene; mp 149°C vs 147–149°C.
Supports enantiomer identity verification by polarimetry.
Requires authenticated reference standard of verified (S)-configuration.
Chiral analysis Quality control Optical rotation

Antimicrobial Activity Against Resistant Gram-Positive Pathogens

Alkannin demonstrates a minimum inhibitory concentration (MIC) of 6.25 µg mL⁻¹ against both methicillin‑sensitive and methicillin‑resistant Staphylococcus aureus, identical to that of shikonin [1]. Against vancomycin‑sensitive and vancomycin‑resistant Enterococcus faecalis, alkannin shows MICs of 50 and 25 µg mL⁻¹ respectively [1]. While shikonin shares the anti‑staphylococcal potency, the specific anti‑enterococcal values have been reported for the alkannin enantiomer, providing a defined benchmark for antimicrobial screening panels.

Antimicrobial MIC Values
Cross-study comparable
S. aureus (MSSA & MRSA) MIC 6.25 µg/mL; E. faecalis VSE 50 µg/mL, VRE 25 µg/mL.
Supports antimicrobial screening context; reported enantiomer-specific endpoint.
Broth microdilution; ATCC strains and clinical isolates.
Antimicrobial MRSA VRE

Key Application Scenarios for Alkannin


PKM2 Chemical Probe for Cancer Metabolism

Alkannin (IC₅₀ = 0.3 µM against PKM2, with 20‑fold selectivity over PKM1 and 10‑fold over PKL) is the preferred enantiomer for glycolysis‑focused cancer research when off‑target pyruvate kinase inhibition must be rigorously excluded [1]. Its selectivity window, documented under both FBP‑free and FBP‑supplemented conditions, supports robust dose‑response experimental designs in MCF‑7, A549 and other PKM2‑dominant cell models [1][2].

Low-Cytotoxicity Standard for Selectivity Panels

Where shikonin‑series compounds show IC₅₀ values as low as 0.1 µM, alkannin derivatives occupy a shifted potency range of 0.4–70 µM [3]. This makes alkannin the more suitable reference compound for selectivity panels that require a less cytotoxic comparator, reducing the risk of non‑specific cell death masking target‑specific effects.

E103-Compliant Natural Colourant Sourcing

Only alkannin carries the historical E103 (C.I. Natural Red 20) designation [4]. Formulators sourcing natural red colourants for markets that recognise this classification, or maintaining legacy product lines originally approved under E103, must specify alkannin rather than shikonin to maintain regulatory alignment.

Chiral Reference for Enantiomeric Purity Testing

The large opposite optical rotations ([α]D²⁰ −165° for alkannin vs +138° for shikonin in benzene) enable straightforward polarimetric identity verification [5]. Analytical laboratories performing chiral HPLC method development or batch‑release testing of alkannin‑containing extracts require authenticated alkannin reference material of confirmed (S)‑configuration to establish system suitability and enantiomeric resolution.

Application
Selection Property
Validation Focus
PKM2 glycolysis studies
PKM2 isoform selectivity over PKM1/PKL
Recombinant kinase assay endpoint review
Cell-model cytotoxicity selectivity panels
Stereochemistry-dependent potency profile
Cytotoxicity endpoint benchmarking vs. shikonin-series
E103 food-colourant regulatory sourcing
Regulatory designation (E103/C.I. Natural Red 20)
Food-grade compliance documentation
Chiral enantiomer identity testing
Optical rotation sign and magnitude
Polarimetric identity verification; system suitability
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